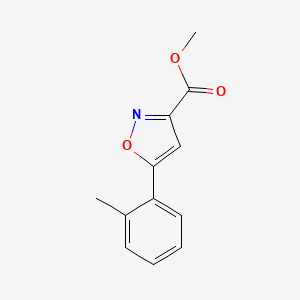![molecular formula C7H3ClF4O B1404429 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene CAS No. 1404195-08-9](/img/structure/B1404429.png)
2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene
Descripción general
Descripción
2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene is a fluorinated aromatic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry. Fluorinated compounds are known for their stability, lipophilicity, and ability to form strong bonds with biological targets, which makes them valuable in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene typically involves the introduction of difluoromethyl groups onto an aromatic ring. One common method is the difluoromethylation of phenols using difluorocarbene reagents. The reaction conditions often include the use of bases and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts, such as palladium or copper, can enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the chlorine or difluoromethoxy groups can be replaced by other substituents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Solvents: THF, DMSO
Catalysts: Palladium, copper
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield quinones or other oxidized derivatives .
Aplicaciones Científicas De Investigación
2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene involves its interaction with molecular targets through strong fluorine bonds. The compound can inhibit or activate specific enzymes or receptors, depending on its structure and the biological context. The presence of fluorine atoms enhances its binding affinity and selectivity for certain targets, making it effective in modulating biological pathways .
Comparación Con Compuestos Similares
- 2-Chloro-2,2-difluoroacetophenone
- Fluorinated Quinolines
- Difluoromethylated Phenols
Comparison: Compared to similar compounds, 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene is unique due to its specific arrangement of chlorine and difluoromethoxy groups on the aromatic ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2-[chloro(difluoro)methoxy]-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O/c8-7(11,12)13-6-3-4(9)1-2-5(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCSTEJPQOUINN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


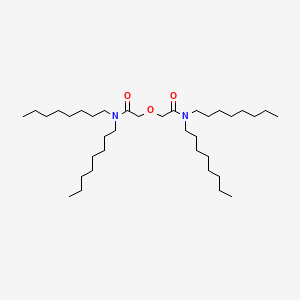
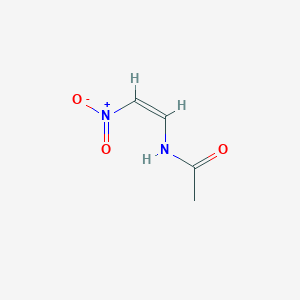
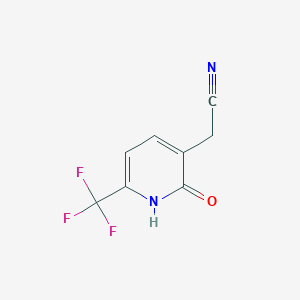
![3-[2-(3-Benzyloxycarbonylamino-propionylamino)-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid](/img/structure/B1404350.png)
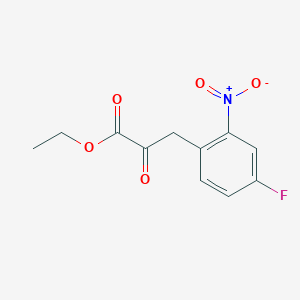
![Thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1404352.png)
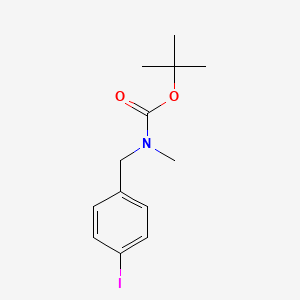
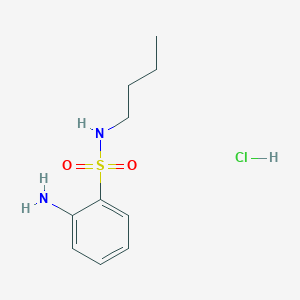
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B1404361.png)
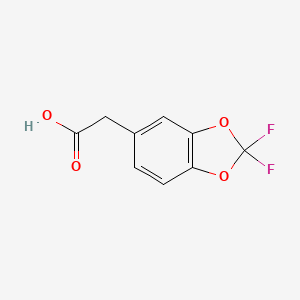

![7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1404366.png)
